(4Z)-4-[({2-[3-(heptylsulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]phenyl}amino)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-4-[({2-[3-(HEPTYLSULFANYL)-5-HYDROXY-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic molecule that features a combination of triazine, phenyl, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[({2-[3-(HEPTYLSULFANYL)-5-HYDROXY-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Heptylsulfanyl Group:
Coupling with the Phenyl Group: The phenyl group is then coupled to the triazine ring using palladium-catalyzed cross-coupling reactions.
Formation of the Pyrazolone Moiety: The pyrazolone ring is synthesized separately and then coupled with the triazine-phenyl intermediate.
Final Assembly: The final step involves the condensation of the intermediate with the appropriate aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and sulfanyl groups.
Reduction: Reduction reactions can target the triazine ring or the pyrazolone moiety.
Substitution: The phenyl and triazine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as a therapeutic agent due to its bioactive moieties.
Biochemical Research: Used as a probe in studying enzyme interactions and metabolic pathways.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: Utilized in the development of analytical methods for detecting and quantifying related compounds.
Mechanism of Action
The mechanism of action of (4Z)-4-[({2-[3-(HEPTYLSULFANYL)-5-HYDROXY-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- **(4Z)-4-[({2-[3-(HEXYLSULFANYL)-5-HYDROXY-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- **(4Z)-4-[({2-[3-(OCTYLSULFANYL)-5-HYDROXY-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-[({2-[3-(HEPTYLSULFANYL)-5-HYDROXY-1,2,4-TRIAZIN-6-YL]PHENYL}AMINO)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H30N6O2S |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
3-heptylsulfanyl-6-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C27H30N6O2S/c1-3-4-5-6-12-17-36-27-29-25(34)24(30-31-27)21-15-10-11-16-23(21)28-18-22-19(2)32-33(26(22)35)20-13-8-7-9-14-20/h7-11,13-16,18,32H,3-6,12,17H2,1-2H3,(H,29,31,34) |
InChI Key |
ODMANGKSHDCMKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NN=C(C(=O)N1)C2=CC=CC=C2N=CC3=C(NN(C3=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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